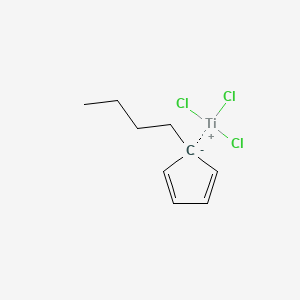
(N-Butylcyclopentadienyl)titanium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-Butylcyclopentadienyl)titanium trichloride is an organotitanium compound with the molecular formula C₉H₁₃Cl₃Ti It is a moisture-sensitive compound that adopts a piano stool geometry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N-Butylcyclopentadienyl)titanium trichloride typically involves the reaction of cyclopentadienyl derivatives with titanium tetrachloride. One common method includes the reaction of N-butylcyclopentadienyl lithium with titanium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(N-Butylcyclopentadienyl)titanium trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state titanium species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as zinc powder or cobaltocene are often used.
Substitution: Ligands like trimethylphosphine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Polymeric titanium(III) derivatives.
Substitution: Various substituted titanium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
(N-Butylcyclopentadienyl)titanium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (N-Butylcyclopentadienyl)titanium trichloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can coordinate with electron-rich species, thereby activating them for subsequent reactions. This property is particularly useful in catalysis, where it can enhance the rate and selectivity of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienyl)titanium trichloride
- Pentamethylcyclopentadienyl)titanium trichloride
- Indenyl)titanium trichloride
Uniqueness
(N-Butylcyclopentadienyl)titanium trichloride is unique due to the presence of the N-butyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl titanium compounds, which may not have the same substituents and therefore exhibit different chemical behaviors and applications.
Eigenschaften
Molekularformel |
C9H13Cl3Ti |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
5-butylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H13.3ClH.Ti/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
ZXZVRIUAEPNCTP-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[C-]1C=CC=C1.Cl[Ti+](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



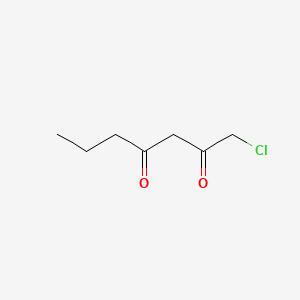

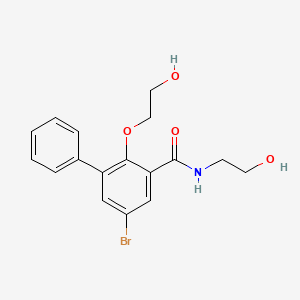
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
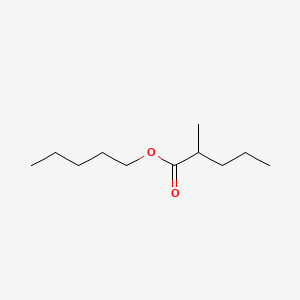

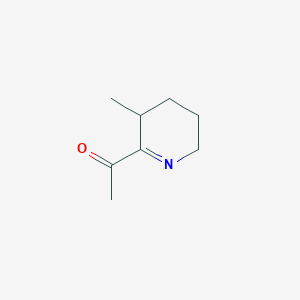


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
